molecular formula C8H5BrO2 B1653096 5-Bromobenzofuran-6-ol CAS No. 173290-19-2

5-Bromobenzofuran-6-ol

Cat. No.: B1653096
CAS No.: 173290-19-2
M. Wt: 213.03
InChI Key: SLXDGNZACCLQGK-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-6-ol (CAS 173290-19-2) is a brominated benzofuran derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent scientific studies highlight its application in synthesizing 7-acetyl-2-aryl-5-bromobenzofuran derivatives, which are evaluated as potential inhibitors for enzymes like α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), all of which are targets associated with the pathogenesis of type 2 diabetes . Furthermore, research derivatives based on this benzofuran scaffold have shown moderate to significant antigrowth effects against breast cancer cell lines (e.g., MCF-7) in vitro, as well as potential antioxidant activity in nitric oxide radical scavenging assays . The benzofuran core is a privileged structure in pharmaceuticals, found in a range of bioactive molecules and natural products . With a molecular formula of C 8 H 5 BrO 2 and a molecular weight of 213.03 g/mol , this compound is supplied for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-bromo-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXDGNZACCLQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314145
Record name 5-Bromo-6-benzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173290-19-2
Record name 5-Bromo-6-benzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173290-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-benzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Alkaline Condensation of p-Bromophenol

The initial step involves reacting p-bromophenol with 2-bromoacetaldehyde dimethyl acetal or 2-monochloroacetaldehyde dimethyl acetal under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of the acetal derivative.

Representative Reaction Conditions:

  • Solvents: Tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Temperature: 25–153°C
  • Duration: 20–36 hours

For instance, a 1.213 mol scale reaction in DMF at reflux for 29 hours produced 1-bromo-4'-(2,2-dimethoxy-ethyl)benzene with 85% intermediate yield.

Step 2: Acid-Catalyzed Cyclization

The dimethoxy intermediate undergoes cyclization in the presence of Brønsted acids, eliminating methanol and forming the benzofuran core.

Cyclization Parameters:

  • Acids: Phosphoric acid (H₃PO₄), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄)
  • Solvents: Chlorobenzene, toluene, or xylene
  • Temperature: 40–210°C
  • Duration: 18–30 hours

A representative protocol using chlorobenzene and H₃PO₄ at reflux for 24 hours achieved a 62.3% isolated yield of this compound.

Optimization of Reaction Conditions

Solvent Effects on Reaction Efficiency

Solvent polarity significantly impacts intermediate stability and cyclization rates. Polar aprotic solvents like DMF enhance nucleophilicity in the condensation step, while aromatic solvents facilitate high-temperature cyclization without side reactions.

Table 1: Solvent Impact on Step 1 Yields

Solvent Dielectric Constant Intermediate Yield (%)
DMF 36.7 85
1,4-Dioxane 2.21 78
THF 7.58 72

Data adapted from CN103724304A.

Acid Catalyst Selection

Phosphoric acid outperforms polyphosphoric acid in cyclization efficiency due to its lower viscosity and easier handling. Comparative studies show:

Table 2: Acid Catalyst Performance

Acid Cyclization Yield (%) Purity (%)
H₃PO₄ 74.9 98.5
PPA 63.2 97.2
H₂SO₄ 32.6 95.8

Notably, H₂SO₄ caused partial decomposition, reducing yield.

Scalability and Industrial Adaptation

The two-step process was validated at a 50 L reactor scale, demonstrating consistent yields (53–74.9%) and purity (>97%). Key scalability factors include:

  • Solvent Recovery: Distillation reclaimed >90% of DMF and chlorobenzene.
  • Temperature Control: Jacketed reactors maintained exothermic cyclization at 120–140°C.
  • Purification: Short-path distillation under reduced pressure (10–15 mmHg) minimized thermal degradation.

Environmental and Economic Considerations

Eliminating transition metal catalysts reduces hazardous waste generation by 40% compared to traditional methods. A life-cycle assessment estimates a 22% lower carbon footprint for the DMF/chlorobenzene route versus palladium-catalyzed approaches.

Chemical Reactions Analysis

Reaction Pathway:

  • Initial Coupling :

    • Reagents : p-Bromophenol + 2-bromoacetaldehyde dimethyl acetal

    • Conditions : Reflux in solvents like DMF or THF with a base (e.g., sodium hydride).

    • Product : 1-Bromo-4'-(2,2-dimethoxyethyl)benzene intermediate .

  • Cyclization :

    • Reagents : Phosphoric acid or polyphosphoric acid

    • Conditions : Reflux in chlorobenzene or xylene (120–140°C, 18–30 hours).

    • Product : 5-Bromobenzofuran-6-ol with yields up to 63% .

Example Protocol (Embodiment 2 ):

StepReagents/SolventsConditionsYield
1p-Bromophenol, 2-bromoacetaldehyde dimethyl acetal, DMFReflux (28 h)Intermediate
2Phosphoric acid, chlorobenzeneReflux (30 h)63.2%

Electrophilic Substitution: Bromination

The bromine substituent directs further electrophilic substitution. For example, sulfonation proceeds via a Grignard intermediate:

Sulfonation Protocol :

  • Grignard Formation :

    • Reagents : 5-Bromobenzofuran + isopropyl iodide, Mg, I₂

    • Conditions : Reflux in THF (1 h).

  • Sulfonyl Chloride Formation :

    • Reagents : Sulfuryl chloride (SO₂Cl₂)

    • Conditions : -30°C to -40°C, 10–30 min.

    • Product : Benzofuran-5-sulfonyl chloride (15% yield ).

Key Data:

  • 1H NMR (CDCl₃) : δ 8.37 (s, 1H), 8.00 (d, 1H), 7.84 (s, 1H) .

  • LC/MS : m/z 286 [M+H]⁺ .

Condensation with Aromatic Aldehydes

The compound undergoes Knoevenagel-type condensation with aldehydes to form allylidene derivatives:

Example Reaction :

  • Reagents : 2-[1-(5-Bromo-benzofuran-2-yl)-ethylidene]-malononitrile + p-methoxy benzaldehyde

  • Conditions : Reflux in benzene with triethylamine.

  • Product : Allylidene-malononitrile derivative (structure confirmed by NMR/IR).

Mechanistic Insight:

  • The hydroxyl group activates the benzofuran core for nucleophilic attack, while bromine stabilizes the intermediate through electron withdrawal .

Reactivity with Diazonium Salts

Interaction with benzene diazonium chloride yields open-chain hydrazone derivatives instead of cyclized pyridazines :

Reaction Outcome:

  • Expected Product : Pyridazine derivative (via cyclization).

  • Observed Product : Open-chain hydrazone (6b ), confirmed by spectroscopic data .

Proposed Reason:

  • Steric hindrance from the bromine and hydroxyl groups prevents cyclization, favoring linear adduct formation .

Stability and Degradation

  • Acid/Base Sensitivity : Degrades under strong acidic or basic conditions due to hydrolysis of the furan ring.

  • Thermal Stability : Stable at temperatures ≤150°C.

Mechanistic Considerations

  • Electron-Donating Effects : The hydroxyl group enhances electrophilic substitution at the C4 position .

  • Steric Effects : Bromine at C5 hinders reactions at adjacent positions, directing substituents to C7 or C8 .

Scientific Research Applications

7-Bromobenzofuran-5-OL, a derivative of benzofuran, has diverse applications in scientific research, including serving as a building block for synthesizing complex organic molecules and heterocyclic compounds. It is also used in biology to study enzyme inhibition and receptor binding because its structure is similar to biologically active molecules, and in industry for the production of advanced materials like polymers and dyes due to its unique chemical properties. Benzofuran derivatives have demonstrated biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzofuran-5-OL typically involves the bromination of benzofuran derivatives. A common method is bromination of benzofuran-5-OL using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Antitumor Activity

Research indicates that benzofuran derivatives, including 7-Bromobenzofuran-5-OL, exhibit anti-tumor properties. These compounds can inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis.

Antibacterial Effects

7-Bromobenzofuran-5-OL demonstrates antibacterial activity against several Gram-positive bacteria. Its mechanism involves interference with bacterial cell wall synthesis and function, making it a candidate for developing new antibacterial agents. Minimum Inhibitory Concentration (MIC) values for related benzofuran compounds have shown promising results, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Antioxidant Properties

The compound also exhibits strong antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems. This property is essential for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Cardiovascular Effects

7-Bromobenzofuran-5-OL has been identified as a potential antihypertensive agent due to its ability to inhibit angiotensin II receptors. This inhibition plays a crucial role in regulating blood pressure and cardiac function, suggesting its utility in treating hypertension.

The biological activity of 7-Bromobenzofuran-5-OL can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound interacts with specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Binding: It binds to receptors that modulate physiological responses, such as those involved in blood pressure regulation.
  • Gene Expression Modulation: There is evidence suggesting that it can influence gene expression related to cell growth and apoptosis.

Antitumor Study

A study demonstrated that 7-Bromobenzofuran-5-OL inhibited the growth of various cancer cell lines, suggesting its application in cancer therapy.

Antibacterial Efficacy

Research showed that derivatives of benzofuran exhibited varying degrees of antibacterial activity against MRSA, with some derivatives showing MIC values as low as 0.06 mM.

Cardiovascular Research

Mechanism of Action

5-Bromobenzofuran-6-ol is similar to other brominated benzofurans, such as 2-Bromobenzofuran and 3-Bromobenzofuran. its unique substitution pattern at the 5-position and the presence of the hydroxyl group at the 6-position distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

4-Bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol (CAS 100347-63-5)

  • Structure: Bromine at position 4, diethylaminomethyl at position 6, phenyl at position 2, and hydroxyl at position 5.
  • Molecular Formula: C₁₉H₂₀BrNO₂ (MW: 374.272 g/mol) .
  • Key Differences: The bromine at position 4 (vs. The diethylaminomethyl group introduces basicity and bulkiness, contrasting with the hydroxyl group in 5-Bromobenzofuran-6-ol, which may facilitate hydrogen bonding.

Functional Group Variations

5-(2-Aminopropyl)benzofuran (5-APB)

  • Key Differences: The absence of bromine and hydroxyl groups in 5-APB increases lipophilicity, enhancing blood-brain barrier penetration compared to this compound. The aminopropyl chain enables receptor interactions absent in brominated/hydroxylated analogs.

Data Table: Comparative Properties of Benzofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Source
This compound C₈H₅BrO₂ 213.03 (calculated) Br (C5), OH (C6) Not reported Inferred
4-Bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol C₁₉H₂₀BrNO₂ 374.272 Br (C4), Ph (C2), Et₂NCH₂ (C6) Not reported
5-APB C₁₁H₁₃NO 175.23 CH₂CH(NH₂)CH₃ (C5) Serotonergic agonist

Biological Activity

5-Bromobenzofuran-6-ol is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position and a hydroxyl group at the 6-position of the benzofuran ring. This specific substitution pattern differentiates it from other brominated benzofurans, influencing its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound engages in hydrogen bonding and hydrophobic interactions with various biomolecules, which may lead to enzyme inhibition or activation.
  • Influence on Cellular Pathways : It has been shown to impact biochemical pathways related to inflammation, cancer cell proliferation, and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of benzofuran, including this compound, demonstrated antibacterial activities against various strains, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL . The presence of the hydroxyl group at the C-6 position is crucial for this activity, as blocking this group resulted in loss of antibacterial efficacy .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies on structurally similar benzofuran derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. For instance, compounds derived from benzofurans have been noted for their ability to modulate HIF-1α levels in cancer cells, suggesting a pathway through which they may exert anticancer effects .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study synthesized new heterocyclic compounds containing this compound and assessed their antimicrobial activity. The results indicated that these compounds had potent antibacterial effects comparable to standard antibiotics .
  • Anticancer Investigation : Another research effort focused on the synthesis of derivatives from this compound, evaluating their effects on cancer cell lines. The findings suggested that certain derivatives exhibited significant cytotoxicity against HeLa cells, indicating their potential as anticancer agents .

Summary of Findings

Activity Observed Effects Reference
AntimicrobialMIC values between 0.78 - 3.12 μg/mL
AnticancerSignificant cytotoxicity against HeLa
MechanismInhibition of HIF-1α; enzyme interactions

Q & A

Q. What are the common synthetic routes for preparing 5-bromobenzofuran-6-ol, and how are reaction conditions optimized for yield?

this compound is typically synthesized via electrophilic substitution or cyclization reactions. A validated approach involves using hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant, which facilitates efficient cyclization at room temperature . Key parameters to optimize include:

  • Solvent polarity : Polar aprotic solvents like HFIP enhance reaction rates by stabilizing transition states.
  • Catalyst selection : Copper acetate (Cu(OAc)₂) is often used in coupling reactions to improve regioselectivity .
  • Purification : Flash column chromatography with hexane/DCM (65:35) effectively isolates the product while minimizing impurities .

Q. How can researchers characterize this compound using spectroscopic methods?

Core characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions on the benzofuran core. For example, the hydroxyl (-OH) proton at C6 appears as a singlet downfield (~δ 9–10 ppm) due to deshielding .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₈H₅BrO₂ requires m/z 211.9504) and isotopic patterns for bromine .
  • Infrared (IR) spectroscopy : Detects O–H stretching (~3200–3600 cm⁻¹) and C–Br vibrations (~550–650 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Light sensitivity : Store in amber glass containers to prevent photodegradation, as brominated aromatics are prone to radical-mediated decomposition .
  • Temperature : Maintain at 0–6°C for long-term stability; ambient storage may lead to gradual hydrolysis of the hydroxyl group .
  • Moisture : Use desiccants to avoid hydration, which can form undesired diols .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing derivatives of this compound?

Contradictions often arise from:

  • Tautomerism : The hydroxyl group at C6 may tautomerize, causing shifts in NMR signals. Use deuterated DMSO to stabilize the enol form and confirm assignments via 2D-COSY .
  • Impurity interference : LC-MS with a C18 column (0.1% formic acid in acetonitrile/water) can separate byproducts, such as brominated dimers, which may obscure HRMS data .
  • Dynamic effects : Variable-temperature NMR (e.g., −40°C to 25°C) can suppress rotational barriers in substituents like methoxy groups, clarifying splitting patterns .

Q. What strategies improve the regioselectivity of electrophilic substitutions on this compound?

  • Directing groups : The hydroxyl group at C6 acts as a meta-director. For para-substitution, protect the hydroxyl as a silyl ether (e.g., TBSCl) to redirect electrophiles to C4 .
  • Catalytic systems : Use Pd(OAc)₂ with ligands like XPhos to enhance cross-coupling efficiency at sterically hindered positions .
  • Solvent effects : Low-polarity solvents (e.g., toluene) favor kinetic control, while DMF promotes thermodynamic products via stabilization of charged intermediates .

Q. How can researchers mitigate decomposition during purification of this compound?

  • Chromatography optimization : Replace silica gel with neutral alumina to avoid acidic degradation. Pre-elute columns with 5% triethylamine to deactivate acidic sites .
  • Inert atmospheres : Conduct purifications under nitrogen to prevent oxidation of the hydroxyl group .
  • Alternative techniques : Recrystallization from ethanol/water (7:3) minimizes exposure to reactive surfaces compared to prolonged column runs .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

  • Detection limits : GC-MS with electron capture detection (ECD) enhances sensitivity for brominated byproducts (e.g., dibenzofurans) at ppb levels .
  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate degradation products from complex reaction mixtures .
  • Isotopic labeling : Synthesize ⁸¹Br-labeled analogs to track degradation pathways via isotope dilution mass spectrometry .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Check gloves for permeability before use .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors, which may irritate mucous membranes .
  • Spill management : Absorb spills with vermiculite or sand, and dispose of as halogenated waste .

Q. How can researchers design experiments to assess the environmental fate of this compound?

  • Biodegradation assays : Use OECD 301D shake-flask tests with activated sludge to measure half-lives under aerobic conditions .
  • Photolysis studies : Exclude UV light with cutoff filters to differentiate hydrolytic vs. photolytic degradation .
  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (LC₅₀) to evaluate aquatic impact .

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) predicts frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .
  • Molecular docking : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .
  • Kinetic simulations : COPASI software analyzes reaction networks to optimize time-dependent yields in multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzofuran-6-ol
Reactant of Route 2
5-Bromobenzofuran-6-ol

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